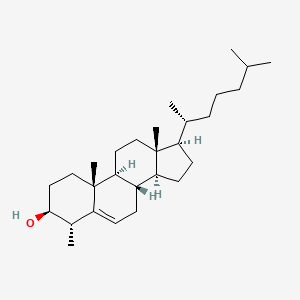
4alpha-Methylcholesterol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4alpha-Methylcholesterol is a derivative of cholesterol, a crucial lipid molecule in biological systems. This compound is characterized by the presence of a methyl group at the 4-alpha position of the cholesterol molecule. Cholesterol and its derivatives play vital roles in cellular membrane structure, hormone synthesis, and various metabolic pathways .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4alpha-Methylcholesterol typically involves the methylation of cholesterol at the 4-alpha position. This can be achieved through various chemical reactions, including the use of methylating agents such as methyl iodide in the presence of a base like potassium carbonate .
Industrial Production Methods: Industrial production of this compound may involve large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes steps like purification through chromatography and crystallization to obtain the final product .
Analyse Des Réactions Chimiques
Types of Reactions: 4alpha-Methylcholesterol undergoes several types of chemical reactions, including:
Reduction: This reaction involves the addition of hydrogen to the molecule, typically using reducing agents such as lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Methyl iodide, halogens
Major Products Formed:
Oxidation: Formation of ketones or alcohols.
Reduction: Formation of alkanes or alcohols.
Substitution: Formation of various substituted cholesterol derivatives
Applications De Recherche Scientifique
4alpha-Methylcholesterol has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of other complex molecules and as a standard in analytical techniques.
Biology: Studied for its role in cellular membrane structure and function.
Medicine: Investigated for its potential therapeutic effects and as a biomarker for certain diseases.
Industry: Utilized in the production of pharmaceuticals and as an additive in cosmetic products .
Mécanisme D'action
The mechanism of action of 4alpha-Methylcholesterol involves its interaction with cellular membranes and enzymes. It can modulate membrane fluidity and permeability, affecting various cellular processes. Additionally, it may act as a ligand for certain receptors, influencing signal transduction pathways .
Comparaison Avec Des Composés Similaires
Cholesterol: The parent compound, essential for cellular membrane structure and hormone synthesis.
4beta-Methylcholesterol: Another methylated derivative with a methyl group at the 4-beta position.
4,4-Dimethylcholesterol: A derivative with two methyl groups at the 4 position
Uniqueness of 4alpha-Methylcholesterol: this compound is unique due to its specific methylation pattern, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for studying the effects of methylation on cholesterol’s function and for developing specialized applications in research and industry .
Propriétés
Formule moléculaire |
C28H48O |
|---|---|
Poids moléculaire |
400.7 g/mol |
Nom IUPAC |
(3S,4S,8S,9S,10R,13R,14S,17R)-4,10,13-trimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol |
InChI |
InChI=1S/C28H48O/c1-18(2)8-7-9-19(3)22-12-13-24-21-10-11-23-20(4)26(29)15-17-28(23,6)25(21)14-16-27(22,24)5/h11,18-22,24-26,29H,7-10,12-17H2,1-6H3/t19-,20+,21+,22-,24+,25+,26+,27-,28+/m1/s1 |
Clé InChI |
PZELUKPNJYWGOY-WKKZOLDUSA-N |
SMILES isomérique |
C[C@@H]1[C@H](CC[C@]2(C1=CC[C@@H]3[C@@H]2CC[C@]4([C@H]3CC[C@@H]4[C@H](C)CCCC(C)C)C)C)O |
SMILES canonique |
CC1C(CCC2(C1=CCC3C2CCC4(C3CCC4C(C)CCCC(C)C)C)C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![sodium;3-[(2R)-6-[3-(difluoromethoxy)-5-fluorophenyl]-4-[3-(trifluoromethyl)phenyl]sulfonyl-2,3-dihydro-1,4-benzoxazin-2-yl]-2,2-dimethylpropanoic acid](/img/structure/B11935358.png)
![(+)-1-[2-(4-Fluorophenyl)-2-(4-isopropylpiperazino)ethyl]-4-[4-(2-methoxynaphthalen-1-yl)butyl]piperazine tetrahydrochloride](/img/structure/B11935370.png)
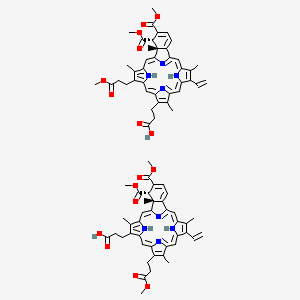
![Ethyl [2-butyl-6-oxo-1-{[2'-(5-oxo-4,5-dihydro-1,2,4-oxadiazol-3-yl)[1,1'-biphenyl]-4-yl]methyl}-4-(propan-2-yl)-1,6-dihydropyrimidin-5-yl]acetate](/img/structure/B11935386.png)
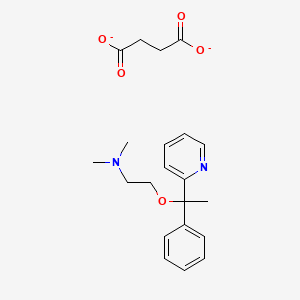
![(1R,3S)-5-[2-[(1R,3aS,7aR)-7a-methyl-1-[(2R)-7,7,7-trifluoro-6-hydroxy-6-(trifluoromethyl)heptan-2-yl]-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexane-1,3-diol](/img/structure/B11935391.png)
![1-[2-[2-[Bis(2-hydroxydodecyl)amino]ethyl-methylamino]ethyl-(2-hydroxydodecyl)amino]dodecan-2-ol](/img/structure/B11935392.png)

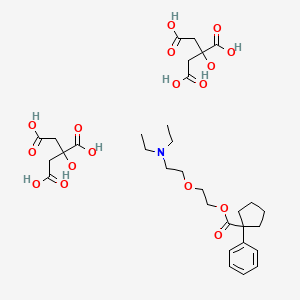
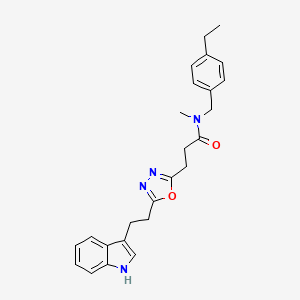
![(2Z)-2-[(3-benzyl-1,3-thiazol-3-ium-2-yl)methylidene]-5-(6-chloro-3-methyl-1,3-benzothiazol-2-ylidene)-3-ethyl-1,3-thiazolidin-4-one;chloride](/img/structure/B11935415.png)
![N-[(2R)-3-cyclohexyl-1-[[(2R,3R)-3-methyl-1-oxo-1-spiro[indene-1,4'-piperidine]-1'-ylpentan-2-yl]amino]-1-oxopropan-2-yl]-1,2-oxazole-5-carboxamide](/img/structure/B11935425.png)
![4-[2-[5-(diethylaminomethyl)-2-methoxyphenyl]-1H-pyrrolo[2,3-b]pyridin-4-yl]-2-propan-2-ylbenzoic acid;2,2,2-trifluoroacetic acid](/img/structure/B11935438.png)

